molecular formula C8H7N5S2 B2690352 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine CAS No. 187596-87-8

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine

Cat. No.: B2690352
CAS No.: 187596-87-8
M. Wt: 237.3
InChI Key: CILSYPHDMHALAO-UHFFFAOYSA-N
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Description

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a heterocyclic compound featuring a unique structure that combines thiazole and triazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones, followed by further functionalization to introduce the methyl group and additional thiazole ring.

    Cyclization Reaction: Thiosemicarbazide reacts with α-haloketones under basic conditions to form the thiazole ring.

    Functionalization: The intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.

    Formation of Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted thiazole and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential as an antimicrobial, antifungal, and anticancer agent. Studies have indicated that the presence of thiazole and triazole rings can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also serve as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-ylamine
  • 6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
  • 1,3-Thiazole-2-amine

Uniqueness

Compared to similar compounds, 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine stands out due to the combination of both thiazole and triazole rings in its structure. This dual-ring system can enhance its biological activity and chemical reactivity, making it a versatile compound for various applications. The presence of the methyl group further modifies its properties, potentially increasing its efficacy in specific applications.

Biological Activity

The compound 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N5S2C_7H_7N_5S_2. The unique arrangement of thiazole and triazole rings contributes to its biological efficacy. The presence of methyl groups and amino functionalities enhances its interaction with biological targets.

Property Value
Molecular FormulaC7H7N5S2C_7H_7N_5S_2
Melting Point147–149 °C
CAS Number187597-18-8

Antimicrobial Activity

Research has indicated that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. A study conducted on similar thiazolo[3,2-b][1,2,4]triazoles demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and fungal strains such as Candida albicans . The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis via interactions with the enzyme FabI .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance:

  • Cytotoxicity Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups at specific positions enhances cytotoxicity by promoting apoptosis in cancer cells .
Cell Line IC50 (µg/mL)
A431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)< 1.61

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in activated macrophages . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in terms of both antimicrobial and anticancer activities .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms .

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-4-6(5-2-14-7(9)12-5)15-8-10-3-11-13(4)8/h2-3H,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILSYPHDMHALAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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